molecular formula C19H17NO4 B2845911 (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate CAS No. 713491-05-5

(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate

Cat. No. B2845911
CAS RN: 713491-05-5
M. Wt: 323.348
InChI Key: GKFJQMUKZUJBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate is a synthetic compound that has been widely used in scientific research applications. It belongs to the class of isoindolinone derivatives and has shown promising results in various studies related to biochemistry and physiology.

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate has been extensively used in scientific research applications. It has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in several diseases, including cancer. Therefore, the inhibition of HDACs by this compound has been investigated as a potential therapeutic strategy for cancer treatment.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, resulting in the activation of gene expression. This mechanism has been shown to be effective in inducing apoptosis in cancer cells and has been investigated as a potential therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate in lab experiments include its potent inhibitory activity against HDACs, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, there are some limitations to its use. For example, this compound may exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its use as a tool for studying the role of HDACs in gene expression and disease. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications. Its potent inhibitory activity against HDACs, ability to induce apoptosis in cancer cells, and anti-inflammatory activity make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of (1,3-Dioxoisoindol-2-yl) 4-tert-butylbenzoate involves the reaction of 2-aminobenzoic acid with tert-butyl isocyanide and phosgene. The reaction takes place in the presence of a catalyst and yields the desired product in good yield. This method has been optimized and improved over the years, and several modifications have been made to enhance the yield and purity of the product.

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-19(2,3)13-10-8-12(9-11-13)18(23)24-20-16(21)14-6-4-5-7-15(14)17(20)22/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFJQMUKZUJBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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